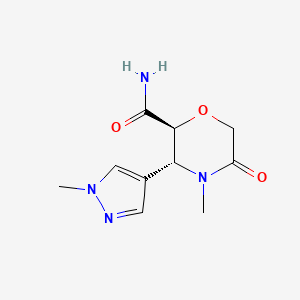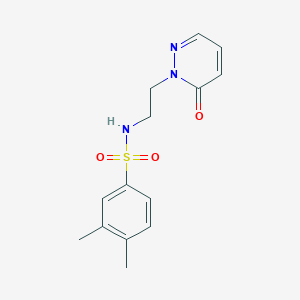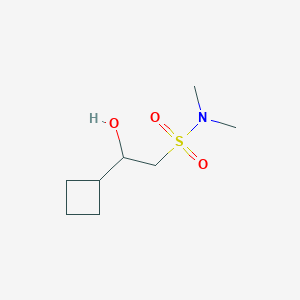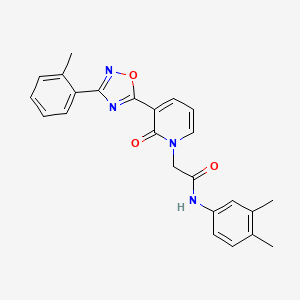![molecular formula C18H16BrNO2S B3000616 3-(2-bromophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide CAS No. 2097889-54-6](/img/structure/B3000616.png)
3-(2-bromophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(2-bromophenyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide" is a complex organic molecule that appears to be related to various research areas, including the synthesis of brominated furan derivatives, which are of interest due to their potential applications in materials science, medicinal chemistry, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of brominated furan compounds can involve multiple steps, including the use of dibromo reagents and electrophilic cyclization. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involves NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . Similarly, the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene has been reported as a versatile reagent for the synthesis of furans . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of brominated furan compounds can be determined using techniques such as X-ray diffraction. For example, a related compound with a
Scientific Research Applications
Chemical Synthesis and Reactivity
- The compound is related to esters of furan, thiophen, and N-methylpyrrole-2-carboxylic acids, which have been studied for their reactivity in bromination and other chemical reactions. These processes are significant for the synthesis of complex molecules with potential applications in various fields, including material science and pharmaceuticals (Chadwick, Chambers, Meakins, & Snowden, 1973).
Biological Activities
- N-Substituted propanamides, closely related to the target compound, have been explored for their root growth-inhibitory activity. Such compounds are valuable in agricultural research for developing new herbicides or plant growth regulators (Kitagawa & Asada, 2005).
Medicinal Chemistry and Drug Design
- Compounds with similar structural features have been synthesized and evaluated for their potential as anticancer agents. The presence of furan and thiophen groups in these molecules is crucial for their bioactivity, highlighting the significance of such structures in drug discovery (Tumosienė et al., 2020).
Photophysical Properties
- Biphenyl derivatives containing furan and thiophene groups, structurally related to the compound , have been synthesized and their photophysical properties studied. These properties are essential in the development of materials for optoelectronics and photonics (Li et al., 2010).
Photochemical Applications
- Studies on photochemical synthesis involving thiophene derivatives demonstrate the potential use of such compounds in photochemical reactions, which can be important in the field of synthetic organic chemistry (Antonioletti et al., 1986).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-bromophenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S/c19-16-4-2-1-3-13(16)5-8-18(21)20-11-15-6-7-17(22-15)14-9-10-23-12-14/h1-4,6-7,9-10,12H,5,8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXZDDHSFMHILQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(O2)C3=CSC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B3000537.png)



![5-((2-chloro-6-fluorobenzyl)thio)-2-ethyl-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3000542.png)


![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B3000548.png)
![11-(1-Methyl-2-oxopyrrolidin-3-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B3000549.png)

![2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B3000551.png)
![Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3000554.png)
![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)-4-methylpiperidine](/img/structure/B3000556.png)